molecular formula C21H20O7 B2975119 (Z)-methyl 2-(2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)propanoate CAS No. 869078-74-0

(Z)-methyl 2-(2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)propanoate

Cat. No.: B2975119
CAS No.: 869078-74-0
M. Wt: 384.384
InChI Key: QEPXSKAXSNSZOZ-GRSHGNNSSA-N
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Description

(Z)-methyl 2-(2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)propanoate is a complex organic compound characterized by its unique structural features, including a benzofuran moiety and a methoxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)propanoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxyacetophenone derivatives under acidic conditions.

    Methoxylation: Introduction of methoxy groups is achieved via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Aldol Condensation: The key step involves an aldol condensation between the benzofuran derivative and a suitable aldehyde to form the (Z)-configured product.

    Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group in the benzofuran ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-methyl 2-(2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)propanoate serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Industry

In the material science industry, this compound could be used in the synthesis of novel polymers or as a precursor for the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which (Z)-methyl 2-(2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)propanoate exerts its effects is likely related to its ability to interact with specific molecular targets. For instance, the benzofuran moiety can intercalate with DNA, potentially affecting gene expression. The methoxy groups may enhance its binding affinity to certain proteins or enzymes, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-methyl 2-(2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate
  • (Z)-ethyl 2-(2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)propanoate

Uniqueness

Compared to similar compounds, (Z)-methyl 2-(2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)propanoate is unique due to its specific ester group and the position of the methoxy substituents. These structural differences can significantly influence its chemical reactivity and biological activity, making it a distinct and valuable compound for various applications.

Properties

IUPAC Name

methyl 2-[2-methoxy-4-[(Z)-(6-methoxy-3-oxo-1-benzofuran-2-ylidene)methyl]phenoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O7/c1-12(21(23)26-4)27-16-8-5-13(9-18(16)25-3)10-19-20(22)15-7-6-14(24-2)11-17(15)28-19/h5-12H,1-4H3/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPXSKAXSNSZOZ-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)OC)OC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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